(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Efficient Desilylation
- A study by Andreev, Safronova, and Medvedeva (2011) developed an effective procedure for the desilylation of 3-trimethylsilylprop-2-ynamides, obtaining corresponding terminal prop-2-ynamides in high yield. This reaction is relevant for the synthesis of compounds like (E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide (Andreev, Safronova, & Medvedeva, 2011).
Effect on Mechanofluorochromic Properties
- Research by Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to the compound . They found distinct face-to-face stacking modes in these compounds, affecting their optical properties (Song et al., 2015).
Electrofluorochromic Devices
- Cheng et al. (2018) developed electrochromic and aggregation-enhanced emission-active polyamides, incorporating cyano and methoxy groups, akin to the compound of interest. These polymers showed promising applications in high-performance electrofluorochromic devices (Cheng et al., 2018).
Enantioselective Reactions
- Sudo et al. (2008) focused on the enantioselective Diels-Alder reactions using Danishefsky's diene, related to the synthesis and transformation of compounds like this compound. These reactions produce chiral, highly functionalized cyclohexene derivatives (Sudo, Shirasaki, Harada, & Nishida, 2008).
Corrosion Inhibition
- A study by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives, closely related to the compound of interest, demonstrated effective corrosion inhibition for copper in acidic solutions. This research suggests potential applications in materials science (Abu-Rayyan et al., 2022).
Catalytic Synthesis
- Bacchi et al. (2005) reported on the catalytic synthesis of heterocyclic derivatives, including those similar to the compound . These derivatives were formed under oxidative carbonylation conditions, indicating potential for diverse synthetic applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Room-Temperature Polymerization
- Convertine et al. (2004) discussed the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. While not directly involving this compound, the study highlights the potential utility of similar compounds in polymer science (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Properties
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-21-7-5-6-19-17(20)12(11-18)8-14-15(23-3)9-13(22-2)10-16(14)24-4/h8-10H,5-7H2,1-4H3,(H,19,20)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDKWHPMSHLLR-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.